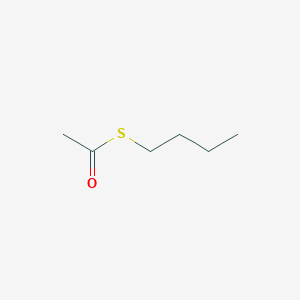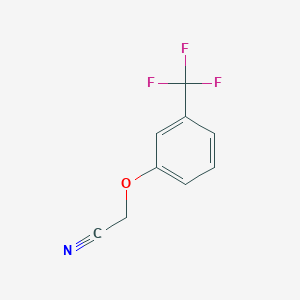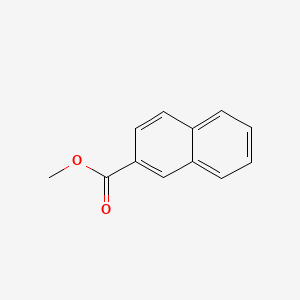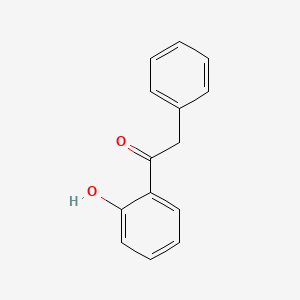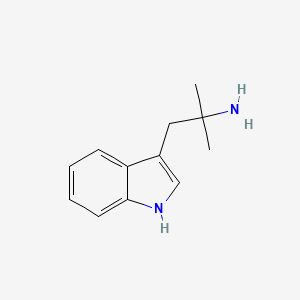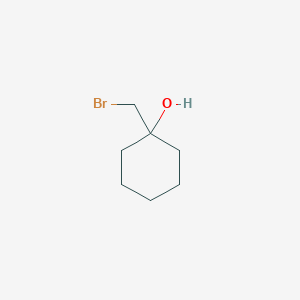
1-(Bromomethyl)cyclohexan-1-ol
Vue d'ensemble
Description
The compound 1-(Bromomethyl)cyclohexan-1-ol is a brominated cyclohexane derivative, which is of interest due to its potential as an intermediate in organic synthesis. The structure of such compounds typically involves a cyclohexane ring with a bromomethyl group (-CH2Br) and a hydroxyl group (-OH) attached to the ring. These functional groups are reactive and can be utilized in various chemical transformations to produce complex molecules, including natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of brominated cyclohexane derivatives can be achieved through various methods. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used to discriminate between two olefins in the cyclohexane system, which is a key step in the asymmetric synthesis of (-)-gamma-lycorane . Additionally, the bromination of cyclohexadienes has been studied, revealing insights into the addition mechanisms and the influence of temperature on product distribution . Highly substituted cyclohexanes, such as 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, have been prepared using bromination reagents at high temperatures, showcasing the impact of proximity effects on the reactivity of these molecules .
Molecular Structure Analysis
The molecular structure of brominated cyclohexane derivatives is crucial for understanding their reactivity and physical properties. X-ray crystallography has been employed to determine the configuration of tetrabromocyclohexane and to establish the structures of dibromocyclohexenes . The conformational preferences of bromomethyl groups attached to cyclohexyl systems have also been explored using spectroscopic techniques and computational methods, providing insights into the steric and electronic factors that govern their behavior .
Chemical Reactions Analysis
Brominated cyclohexane derivatives participate in a variety of chemical reactions. The presence of bromomethyl groups makes them suitable for further functionalization through nucleophilic substitution reactions. For example, the reaction of 4-methyl-4-bromomethyl-2,5-cyclohexadien-1-one with palladium complexes has been shown to result in oxidative expansion of the ring system, demonstrating the versatility of these compounds in organic synthesis . Selectivity in addition reactions has also been observed in the synthesis of tetrasubstituted cyclohexane derivatives, which include various halogens and heteroatoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Bromomethyl)cyclohexan-1-ol and related compounds are influenced by their molecular structure. The presence of halogen atoms, particularly bromine, imparts certain characteristics such as higher density and reactivity compared to non-halogenated analogs. The melting points, boiling points, and solubility of these compounds can vary significantly depending on the degree of substitution and the nature of the substituents . Understanding these properties is essential for the practical application of these molecules in chemical synthesis and for predicting their behavior in different environments.
Applications De Recherche Scientifique
Asymmetric Synthesis
1-(Bromomethyl)cyclohexan-1-ol is used in asymmetric synthesis processes. A study demonstrates its use in the one-pot discrimination of two olefins in the cyclohexane system for the asymmetric synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).
Study of Isomeric Products
The compound plays a role in understanding isomeric products in bromination reactions. Research on bromination of methylene groups exocyclic to cyclohexyl systems, involving 1-(Bromomethyl)cyclohexan-1-ol, provides insights into the free energy differences and conformations of isomers (Brecknell et al., 1997).
Synthesis of Highly Substituted Cyclohexanes
The compound is instrumental in the synthesis of highly substituted cyclohexanes. A study involved its use in preparing 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, revealing significant proximity effects on the reactivity of such highly substituted cyclohexanes (Hofmann et al., 2006).
Formation of Stable Carbonium Ions
It has been used to study the formation and structure of stable carbonium ions, such as the 1-methylcyclopentyl cation, contributing to our understanding of hydrocarbon isomerization mechanisms (Olah et al., 1967).
Investigation of Molecular Recognition
This chemical is used in the field of molecular recognition. A derivative of 1-(Bromomethyl)cyclohexan-1-ol was utilized as a chiral solvating agent for the molecular recognition of enantiomers of various acids, detectable by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Drug Loading and Release in Nanoparticles
1-(Bromomethyl)cyclohexan-1-ol is used in the preparation of microemulsions for synthesizing starch nanoparticles, which are studied for their drug loading and release properties (Wang et al., 2016).
Investigation in Organic Chemistry Reactions
The compound aids in understanding various organic chemistry reactions, such as the synthesis of different cyclohexanes and the study of reaction pathways for cyclic and acyclic bromomethyl sulfones (Vasin et al., 2012).
Studies in Nanotechnology
It has been used in the synthesis of all-benzene carbon nanocages, representing junction units of branched carbon nanotubes, showing potential for various applications in nanotechnology (Matsui et al., 2013).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(bromomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULDURTLPHCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306358 | |
| Record name | 1-(Bromomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)cyclohexan-1-ol | |
CAS RN |
17299-10-4 | |
| Record name | 17299-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bromomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



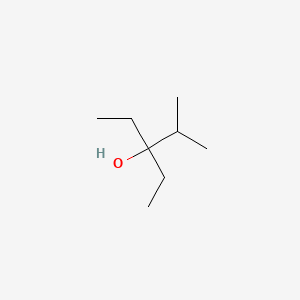
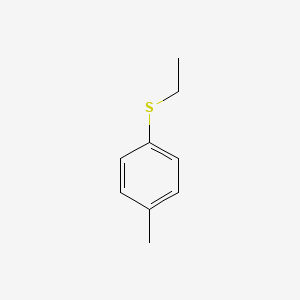
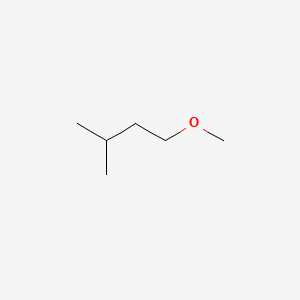
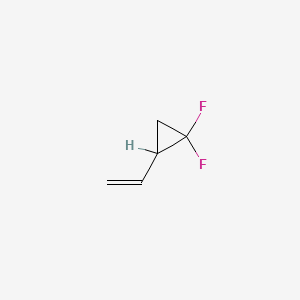

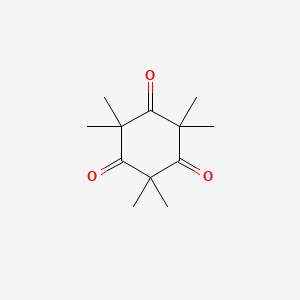
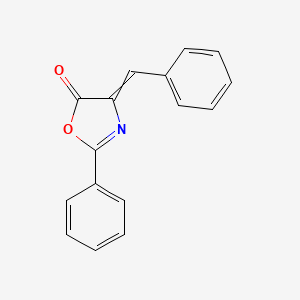
![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
